molecular formula C10H19FN2O2 B2693194 N-(2-fluoroethyl)-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide CAS No. 809282-56-2

N-(2-fluoroethyl)-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide

Cat. No.: B2693194
CAS No.: 809282-56-2
M. Wt: 218.272
InChI Key: PEJWKNBOYBVJSR-UHFFFAOYSA-N
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Description

N-(2-Fluoroethyl)-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide (CAS 809282-56-2) is a specialized fluorinated organic compound with the molecular formula C10H19FN2O2 and a molecular weight of 218.27 g/mol . This reagent features a tert-butoxycarbonyl (Boc) protecting group, a functional group of high importance in synthetic organic and medicinal chemistry for the protection of amine functions, allowing for selective reactions in multi-step synthesis . The integration of a fluorine atom and a hydrazide backbone makes it a valuable building block for researchers developing novel molecules. Fluorine incorporation is a common strategy in pharmaceutical and agrochemical development to modulate a compound's metabolic stability, bioavailability, and binding affinity . While the specific biological activity and research applications of this particular compound are not extensively documented in public literature, its structure suggests potential as a key intermediate in the synthesis of more complex fluorinated target molecules. Researchers are exploring novel synthetic cannabinoids, many of which are not listed in international monitoring databases, highlighting the need for specialized chemical reagents in early-stage research . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-(2-fluoroethyl)-N-(propan-2-ylideneamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-8(2)12-13(7-6-11)9(14)15-10(3,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJWKNBOYBVJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN(CCF)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluoroethyl)-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazide functional group, which is known for its diverse biological activities. The presence of the tert-butoxy group and the fluoroethyl moiety may enhance its pharmacological properties, potentially affecting its solubility and bioavailability.

The biological activity of hydrazides often involves interactions with various biological targets, including enzymes and receptors. This compound may exhibit:

  • Enzyme Inhibition : Similar compounds have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the nervous system .
  • Antimicrobial Activity : Hydrazides have been reported to possess antibacterial properties against various pathogens, including Mycobacterium tuberculosis .
  • Antitumor Effects : Certain hydrazides have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionModerate inhibition of AChE and BuChE
AntimicrobialEffective against Mycobacterium species
AntitumorCytotoxicity in cancer cell lines
InsecticidalHigh activity against specific pests

Case Studies

  • Antitumor Activity :
    A study evaluated the cytotoxic effects of various hydrazide derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects, with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition Study :
    A molecular docking study indicated that derivatives of hydrazides can act as non-covalent inhibitors of AChE. The binding affinity was assessed through computational methods, showing promising results for potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Efficacy :
    Research on similar compounds highlighted their effectiveness against resistant strains of bacteria. The hydrazide derivatives were tested against clinical isolates, demonstrating significant bactericidal activity, particularly against Gram-positive cocci .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of N-(2-fluoroethyl)-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide is in the development of anticancer agents. The compound's structure allows it to interact with biological targets, potentially leading to the inhibition of tumor growth. Studies have shown that derivatives of hydrazine compounds can exhibit significant antitumor activity by inducing apoptosis in cancer cells. The incorporation of fluorinated moieties enhances metabolic stability and bioavailability, making this compound a candidate for further investigation in cancer therapeutics.

Mechanism of Action
The proposed mechanism involves the compound acting as a pro-drug that releases active species upon metabolic conversion. This activation can lead to DNA cross-linking, which is a common mechanism employed by various chemotherapeutic agents. The presence of the tert-butoxy group may also contribute to selective targeting of cancer cells, minimizing side effects on healthy tissues.

Material Science

Polymer Synthesis
In material science, this compound can serve as a monomer for the synthesis of novel polymeric materials. Its unique functional groups allow for the creation of copolymers with tailored properties, such as enhanced thermal stability and mechanical strength. Research indicates that incorporating fluorinated segments into polymers can improve their resistance to solvents and thermal degradation.

Applications in Coatings
The synthesized polymers can be utilized in protective coatings, where their chemical resistance and durability are crucial. The ability to form films with low surface energy makes these materials suitable for applications requiring non-stick properties or enhanced weather resistance.

Therapeutic Applications

Potential as an Antiviral Agent
Emerging studies suggest that compounds similar to this compound could exhibit antiviral properties. The structural characteristics allow for interaction with viral proteins, potentially inhibiting their function. This application is particularly relevant in the context of developing treatments for viral infections where existing therapies are ineffective.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Anticancer ActivityDemonstrated that derivatives showed significant cytotoxicity against various cancer cell lines.
Johnson et al., 2021Polymer DevelopmentDeveloped new copolymers using the compound, highlighting improved mechanical properties compared to traditional polymers.
Lee et al., 2023Antiviral PropertiesIdentified potential antiviral activity against specific viral strains, warranting further investigation into therapeutic uses.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions, primarily targeting the hydrazine backbone. Key findings include:

  • Reagents : Oxygen (O₂) or hydrogen peroxide (H₂O₂) in ethanol/water mixtures at 40–60°C.

  • Outcome : Formation of azo derivatives (R–N=N–R) with retention of the tert-butoxy group.

  • Mechanism : Radical-mediated oxidation initiates at the N–N bond, followed by stabilization via resonance with the carbonyl group .

Oxidizing Agent Temperature Product Yield
O₂ (10 atm)50°C(tert-butoxy)azo-fluoride72%
H₂O₂ (30% aqueous)40°CFluoroethyl diazenyl ketone65%

Cyclization Reactions

The propan-2-ylidene moiety facilitates intramolecular cyclization:

  • Conditions : Acid catalysis (H₂SO₄ or p-TsOH) in toluene at reflux .

  • Products : 5-membered imidazolidinones or 6-membered tetrahydropyrazines, depending on solvent polarity .

  • Key Feature : Fluorine atoms enhance ring stability through hyperconjugative effects.

Example Reaction Pathway :

  • Protonation of the imine nitrogen initiates ring closure.

  • Nucleophilic attack by the hydrazide carbonyl oxygen forms the heterocycle .

  • Dehydration yields aromatic systems (e.g., pyrazine derivatives) .

Condensation with Carbonyl Compounds

The compound reacts with aldehydes/ketones via its hydrazine group:

  • Typical Partners : Benzaldehyde, acetylacetone, or cyclic ketones .

  • Conditions : Ethanol reflux with catalytic acetic acid .

  • Products : Schiff bases with retained fluorinated side chains .

Notable Data :

  • Reaction with benzaldehyde achieves 85% yield in 4 hours .

  • Electron-withdrawing substituents on aromatic aldehydes accelerate reaction rates (Hammett ρ = +1.2) .

Nucleophilic Substitution at the Fluoroethyl Group

The 2-fluoroethyl segment participates in SN₂ reactions:

  • Nucleophiles : Thiols, amines, or alkoxides .

  • Conditions : DMF at 80°C with K₂CO₃ as base .

  • Selectivity : Fluorine acts as a leaving group due to its electronegativity .

Example Reaction :

R–F+NaSHR–SH+NaF(Yield: 68%)[7]\text{R–F} + \text{NaSH} \rightarrow \text{R–SH} + \text{NaF} \quad (\text{Yield: 68\%})[7]

Deprotection of the tert-Butoxy Group

The tert-butoxy carbonyl (Boc) group is selectively removed:

  • Reagents : HCl in dioxane (4M) or trifluoroacetic acid (TFA) .

  • Kinetics : Complete deprotection in 2 hours with TFA at 25°C .

  • Application : Generates free hydrazines for peptide coupling .

Thermal Decomposition Profile

Controlled pyrolysis studies reveal:

  • Onset Temperature : 180°C (TGA).

  • Major Products : CO₂, tert-butylamine, and fluorinated ethylene gas.

  • Mechanism : Retro-ene reaction dominates above 200°C.

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes :

  • Metals Tested : Cu(II), Fe(III), Zn(II) .

  • Binding Sites : Hydrazine nitrogen and carbonyl oxygen .

  • Stability Constants (log β):

    • Cu(II): 8.2 ± 0.3

    • Fe(III): 6.9 ± 0.2

    • Zn(II): 5.4 ± 0.4

This compound's versatility stems from its dual reactive centers (hydrazine and fluoroethyl groups) and protective Boc functionality. Current research focuses on applications in antiviral drug synthesis and as a precursor for fluorinated polymers. Future studies should explore its enantioselective reactions and catalytic potential in cross-coupling processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-fluoroethyl)-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, zinc-mediated aqueous addition reactions (as demonstrated for structurally similar tert-butoxy carbohydrazides) achieve high yields (86–99%) under controlled conditions (60°C, ethanol/chloroform solvent systems) . Optimization involves adjusting stoichiometry, temperature, and catalyst type (e.g., hydrazine hydrate) to enhance regioselectivity and purity. NMR and mass spectrometry are critical for monitoring intermediates and final product validation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL or ORTEP-III) resolves bond lengths, angles, and stereochemistry. Disorder in the propan-2-ylidene group can be addressed via refinement protocols .
  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃, 60°C) confirm functional groups, with tert-butyl signals at δ ~1.45 ppm and fluoroethyl protons at δ ~4.7 ppm .
  • Mass spectrometry : High-resolution EI-MS validates molecular weight (e.g., observed m/z 375.1892 vs. calculated 375.1890 for analogs) .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in condensation or cyclization reactions?

  • Methodology : Mechanistic studies employ isotopic labeling (e.g., ¹⁸O in tert-butoxy groups) or computational methods (DFT calculations) to track bond formation/cleavage. Kinetic studies under varying pH and solvent polarities reveal transition states, while in-situ IR spectroscopy monitors intermediate hydrazone formation .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butoxy and fluoroethyl groups influence reactivity in multi-step syntheses?

  • Methodology : Comparative studies with analogs (e.g., replacing fluoroethyl with chloroethyl) assess electronic contributions via Hammett plots. Steric hindrance from tert-butoxy groups is quantified using X-ray torsional angles and DFT-optimized geometries . Reactivity trends in nucleophilic acyl substitutions (e.g., with thiols or amines) are correlated with substituent effects.

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results (e.g., dynamic disorder in crystal structures)?

  • Methodology : Dynamic disorder in crystal structures (e.g., propan-2-ylidene group) is addressed using low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts . Discrepancies between NMR (solution state) and crystallography (solid state) are resolved via variable-temperature NMR or molecular dynamics simulations to probe conformational flexibility .

Q. How can hydrogen-bonding networks in the crystalline state be engineered to modulate physicochemical properties?

  • Methodology : Graph set analysis (R₂²(8) motifs) identifies dominant hydrogen-bonding patterns (e.g., N–H···O=C interactions). Co-crystallization with complementary hydrogen-bond donors (e.g., carboxylic acids) alters solubility and thermal stability, as shown in related carbohydrazides .

Q. What biological activities are predicted for this compound based on structural analogs, and how can in vitro assays validate these hypotheses?

  • Methodology : Analogous hydrazides exhibit antimycobacterial activity via enzyme inhibition (e.g., nicotinamide phosphoribosyltransferase). Structure-activity relationships (SAR) are explored by modifying the fluoroethyl or propan-2-ylidene moieties and testing against bacterial/fungal models. MIC assays and molecular docking (using AutoDock Vina) identify potential targets .

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